IL-17A Modulation in Splenocyte Assays
Unlike many RORγt modulators characterized only by recombinant receptor binding assays, RORγt modulator 4's reported activity is derived from a functional assay measuring IL-17A production in cells derived from mouse spleen. This phenotypic readout integrates multiple cellular factors, potentially offering a more translationally relevant measure of activity compared to isolated receptor-binding assays . However, specific quantitative data (e.g., IC50 or percent inhibition) for RORγt modulator 4 is not publicly disclosed in vendor documentation or the patent abstract. This lack of quantitative data necessitates head-to-head experimental validation by the end user, but the reported functional activity distinguishes it from compounds characterized solely by binding affinity .
| Evidence Dimension | Functional modulation of IL-17A production |
|---|---|
| Target Compound Data | Active in modulating IL-17A production (WO2018030550A1; compound 146) [no public IC50] |
| Comparator Or Baseline | RORγt modulator 2: IC50 <50 nM (recombinant RORγt assay); RORγt modulator 5: Ki <100 nM (binding assay) |
| Quantified Difference | Not directly comparable due to differing assay formats (functional cellular assay vs. recombinant binding assay). |
| Conditions | Mouse spleen-derived cells (RORγt modulator 4) vs. Recombinant RORγt protein assays (comparators) |
Why This Matters
Functional activity in a primary-like cellular context provides a distinct profile from simple binding affinity, which may better predict downstream biological effects in vivo.
